6beta-Hydroxytestosterone
Overview
Description
6β-Hydroxytestosterone is a metabolite of testosterone, a primary male sex hormone, indicating the body's natural metabolic pathways' role in modifying steroid hormones. Its study is crucial for understanding testosterone's metabolism, particularly by enzymes such as cytochrome P450 3A (CYP3A) (Testino et al., 1999).
Synthesis Analysis
The synthesis of 6β-Hydroxytestosterone involves the hydroxylation of testosterone, primarily catalyzed by cytochrome P450 enzymes. Studies have demonstrated the formation of 6β-Hydroxytestosterone in liver microsomes of humans and other species, underlining the enzymatic efficiency and specificity in steroid metabolism (Gustafsson & Lisboa, 1968; Clouet-Dumas et al., 2000).
Molecular Structure Analysis
The structural elucidation of 6β-Hydroxytestosterone has been facilitated through various analytical techniques, including mass spectrometry and chromatography, allowing for the detailed characterization of its molecular structure and the confirmation of the hydroxylation site (Friedrich et al., 2003).
Chemical Reactions and Properties
6β-Hydroxytestosterone undergoes several chemical reactions, reflecting its biological and pharmacological activities. It is involved in the metabolic pathways that influence steroid hormone activity and regulation, including conversion processes facilitated by steroidogenic enzymes (Benach et al., 2002).
Physical Properties Analysis
The physical properties of 6β-Hydroxytestosterone, such as solubility, melting point, and stability, are essential for its biochemical understanding and application in research. These properties are influenced by its molecular structure and the presence of the hydroxyl group at the 6β position, affecting its interaction with biological membranes and receptors (Kohler et al., 2007).
Chemical Properties Analysis
6β-Hydroxytestosterone's chemical properties, including reactivity and interaction with other molecules, highlight its role in the body's endocrine system. Its formation and metabolism can influence various physiological and pathological processes, necessitating a thorough understanding of its chemical behavior in biological systems (Pingili et al., 2016).
Scientific Research Applications
Application 1: Vascular Changes in Hypertension
- Scientific Field : Biology of Sex Differences
- Summary of the Application : 6β-Hydroxytestosterone, a metabolite of testosterone generated by CYP1B1, contributes to vascular changes in angiotensin II-induced hypertension in male mice . This study provides evidence that 6β-OHT acts as a permissive factor that contributes to the effects of Ang II to increase vascular reactivity; cause endothelial dysfunction, vascular hypertrophy, and fibrosis; and increase oxidative stress in male mice .
- Methods of Application or Experimental Procedures : The study was conducted on 8- to 10-week-old intact or castrated C57BL/6J (Cyp1b1+/+ and Cyp1b1−/−) mice. The mice were anesthetized for implantation of a micro-osmotic pump which delivered Ang II (700 ng/kg/day) or saline for 14 days. Mice were injected with 6β-OHT (15 μg/g b.w every third day), flutamide (8 mg/kg every day), or its vehicle .
- Results or Outcomes : The response of thoracic aorta to phenylephrine and endothelin-1 was increased in Ang II-infused Cyp1b1+/+ mice compared to intact Cyp1b1−/− or castrated Cyp1b1+/+ and Cyp1b1−/− mice; these effects of Ang II were restored by treatment with 6β-OHT. Ang II infusion caused endothelial dysfunction, as indicated by decreased relaxation of the aorta to acetylcholine in Cyp1b1+/+ but not Cyp1b1−/− or castrated Cyp1b1+/+ and Cyp1b1−/− mice .
Application 2: Characterization of Cytochrome P450 3A Activity
- Scientific Field : Pharmacology
- Summary of the Application : 6β-Hydroxytestosterone is used in the characterization of cytochrome P450 3A (CYP3A) activity . CYP3A is a family of enzymes involved in the metabolism of many drugs and is of particular interest in pharmacology .
- Methods of Application or Experimental Procedures : The method involves the determination of testosterone and its metabolite, 6β-hydroxytestosterone, in liver microsomal incubates employing gas chromatography with selected ion monitoring mass spectrometric detection (GC-SIM-MS) .
- Results or Outcomes : The assay has been used to characterize the CYP3A metabolic activity of multiple preparations of human, rat, and dog liver microsomes .
Application 3: High-Performance Liquid Chromatography (HPLC) Analysis
- Scientific Field : Analytical Chemistry
- Summary of the Application : 6β-Hydroxytestosterone is used as a standard in high-performance liquid chromatography (HPLC) analysis . It is used to measure testosterone 6 β -hydroxylase activity in rat liver microsomes, and measure cytochrome P450 3A (CYP3A) activity in the intestinal spheroid model .
- Methods of Application or Experimental Procedures : The method involves the use of HPLC analysis to measure the activity of certain enzymes .
- Results or Outcomes : The results provide quantitative data on the activity of the enzymes being studied .
Application 4: Quantitation of Testosterone Levels
- Scientific Field : Endocrinology
- Summary of the Application : 6β-Hydroxytestosterone-D3 is an internal standard suitable for quantitation of testosterone levels in urine by LC/MS or GC/MS . This can be used for applications from clinical and diagnostic testing to endocrinology and sports testing .
- Methods of Application or Experimental Procedures : The method involves the use of liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) to quantify testosterone levels .
- Results or Outcomes : The results provide quantitative data on testosterone levels in urine .
Application 5: Increased Thirst and Renal Dysfunction
- Scientific Field : Renal Disease and Hypertension
- Summary of the Application : 6β-Hydroxytestosterone contributes to increased thirst, impairment of renal function, and end-organ injury associated with angiotensin II-induced hypertension in male mice . This suggests that cytochrome P450 1B1 could serve as a novel target for treating renal disease and hypertension in male mice .
- Methods of Application or Experimental Procedures : The study was conducted on male mice with angiotensin II-induced hypertension. The effects of 6β-Hydroxytestosterone on thirst, renal function, and end-organ injury were observed .
- Results or Outcomes : The data indicate that 6β-Hydroxytestosterone contributes to increased thirst, impairment of renal function, and end-organ injury associated with angiotensin II-induced hypertension in male mice .
Safety And Hazards
Future Directions
6beta-Hydroxytestosterone contributes to increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, and reactive oxygen species production associated with Ang II-induced hypertension . This suggests that cytochrome P450 1B1 could serve as a novel target for treating renal disease and hypertension in male mice .
properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3/t12-,13-,14-,16+,17-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEGWEUVSZRCBC-ZVBLRVHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=CC(=O)CC[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018939 | |
Record name | 6beta-Hydroxytestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6beta-Hydroxytestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6beta-Hydroxytestosterone | |
CAS RN |
62-99-7 | |
Record name | 6β-Hydroxytestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6beta-Hydroxytestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Hydroxytestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.BETA.-HYDROXYTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GJX0P354Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6beta-Hydroxytestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 °C | |
Record name | 6beta-Hydroxytestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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